molecular formula C9H8N4O2 B12887668 1-(2-Nitrophenyl)-1H-pyrazol-4-amine CAS No. 62537-80-8

1-(2-Nitrophenyl)-1H-pyrazol-4-amine

Cat. No.: B12887668
CAS No.: 62537-80-8
M. Wt: 204.19 g/mol
InChI Key: UXYFQCXZOYVDLL-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the nitro group on the phenyl ring and the amino group on the pyrazole ring makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Nitrophenyl)-1H-pyrazol-4-amine can be synthesized through various methods. One common method involves the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction typically proceeds through cyclization and subsequent amination steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium dithionite, catalytic hydrogenation.

    Nucleophiles: Alkyl halides, acyl chlorides.

    Cyclization Conditions: Acidic or basic conditions, elevated temperatures.

Major Products Formed

    Aminopyrazoles: Reduction of the nitro group.

    Substituted Pyrazoles: Nucleophilic substitution reactions.

    Fused Heterocycles: Cyclization reactions.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Nitrophenyl)-1H-pyrazol-3-amine: Similar structure but different position of the amino group.

    1-(4-Nitrophenyl)-1H-pyrazol-4-amine: Nitro group on the para position of the phenyl ring.

    1-(2-Nitrophenyl)-1H-pyrazol-5-amine: Amino group on the 5-position of the pyrazole ring.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and biological activities .

Properties

IUPAC Name

1-(2-nitrophenyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13(14)15/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYFQCXZOYVDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20492847
Record name 1-(2-Nitrophenyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62537-80-8
Record name 1-(2-Nitrophenyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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